2,3,7,8-Tetrachlorodibenzo-p-dioxin

Catalog No.
S544737
CAS No.
1746-01-6
M.F
C12H4Cl4O2
M. Wt
322 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,7,8-Tetrachlorodibenzo-p-dioxin

CAS Number

1746-01-6

Product Name

2,3,7,8-Tetrachlorodibenzo-p-dioxin

IUPAC Name

2,3,7,8-tetrachlorodibenzo-p-dioxin

Molecular Formula

C12H4Cl4O2

Molecular Weight

322 g/mol

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H

InChI Key

HGUFODBRKLSHSI-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl

Solubility

less than 1 mg/mL at 77° F (NTP, 1992)
6.21e-10 M
In water, 2X10-4 mg/L at 25 °C
1.4 g/L in ortho-dichlorobenzene; 0.72 g/L in chlorobenzene; 0.57 g/L in benzene; 0.37 g/L in chloroform; 0.11 g/L in acetone; 0.05 g/L in n-octanol; 0.01 g/L in methanol; 0.04 g/L in lard oil
Solubility in water: none
0.00000002%

Synonyms

2,3,7,8-Tetrachlorodibenzo-p-dioxin, Chlorinated Dibenzo p dioxins, Chlorinated Dibenzo-p-dioxins, Dibenzo(b,e)(1,4)dioxin, 2,3,7,8-tetrachloro-, Dibenzo-p-dioxins, Chlorinated, Dibenzo-p-dioxins, Polychlorinated, Dibenzodioxin, Polychlorinated, Dibenzodioxins, Polychlorinated, PCDD, Polychlorinated Dibenzo p dioxins, Polychlorinated Dibenzo-p-dioxins, polychlorinated dibenzodioxin, Polychlorinated Dibenzodioxins, Polychlorodibenzo 4 dioxin, Polychlorodibenzo p dioxin, polychlorodibenzo-4-dioxin, polychlorodibenzo-p-dioxin, TCDD, Tetrachlorodibenzo p dioxin, Tetrachlorodibenzo-p-dioxin, Tetrachlorodibenzodioxin

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl

Description

The exact mass of the compound 2,3,7,8-Tetrachlorodibenzo-p-dioxin is 319.8965 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)6.21e-10 min water, 2x10-4 mg/l at 25 °c1.4 g/l in ortho-dichlorobenzene; 0.72 g/l in chlorobenzene; 0.57 g/l in benzene; 0.37 g/l in chloroform; 0.11 g/l in acetone; 0.05 g/l in n-octanol; 0.01 g/l in methanol; 0.04 g/l in lard oilsolubility in water: none0.00000002%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Dioxins and Dioxin-like Compounds - Dioxins. It belongs to the ontological category of polychlorinated dibenzodioxine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens, Teratogens. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Carcinogenicity

A significant area of research focuses on TCDD's carcinogenic potential. Studies have consistently shown TCDD to be a carcinogen in animals, inducing tumors in various species at multiple sites [National Cancer Institute, ]. Furthermore, the International Agency for Research on Cancer (IARC) classifies TCDD as a known human carcinogen based on sufficient evidence from epidemiological and mechanistic studies [IARC, ]. تحقیقات [taḥqīqāt, meaning "research" in Farsi] is ongoing to elucidate the mechanisms by which TCDD promotes cancer development.

Exploring Mechanisms of Toxicity

Research also delves into the mechanisms by which TCDD exerts its toxic effects. A well-characterized pathway involves the activation of the Aryl Hydrocarbon Receptor (AhR) [National Institutes of Health, ]. Upon binding to AhR, TCDD triggers a cascade of cellular responses that can disrupt hormonal balance, impair immune function, and interfere with development. However, AhR-independent mechanisms are also being investigated to provide a more comprehensive understanding of TCDD's toxicity [National Institutes of Health, ].

Biodegradation Potential

Another research area explores the possibility of bioremediating TCDD-contaminated environments. Certain microorganisms have been shown to degrade TCDD, offering a potential solution for cleaning up polluted sites [Journal of Environmental Health Science and Engineering, ]. Research continues to optimize these biodegradation processes for effective environmental cleanup.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

2,3,7,8-tetrachlorodibenzo-p-dioxin (tcdd) appears as white crystals or tan crystalline powder. (NTP, 1992)
COLOURLESS-TO-WHITE NEEDLE-LIKE CRYSTALS.
Colorless to white, crystalline solid. [Note: Exposure may occur through contact at previously contaminated worksites.]

Color/Form

Colorless needles
Colorless to white, crystalline solid
Colorless liquid
Needles

XLogP3

6.4

Exact Mass

319.8965

Boiling Point

Decomposes at 932° F (NTP, 1992)
Decomposes

Flash Point

4 °C (39 °F) - closed cup

Density

1.8 g/cm³

LogP

6.8 (LogP)
log Kow = 6.8
6.8/7.02

Appearance

Solid powder

Melting Point

563 °F (NTP, 1992)
305.0 °C
305 °C
305-306 °C
581°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DO80M48B6O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a colorless to white crystalline solid. It does not dissolve in water and is not expected to evaporate from water and soil surfaces. USE: TCDD does not have any commercial uses. It is formed from the burning of wastes, coal, oil and wood. It is present in the exhaust of gas and diesel engines. It may also be formed in the production of bleached wood pulp and paper. TCDD occurs as a contaminant in chlorinated pesticides. EXPOSURE: TCDD is found almost everywhere in the environment. It will build up in human and animal fat tissue. Therefore, human exposure will be a result of eating meat, milk, eggs, fish and related products. Exposure will happen through inhalation of air, smog, smoke and exhaust. Skin exposure may occur if contact with contaminated soil is made. TCDD absorbed to particles in the air can be broken down by the sun. It is quickly photo-degraded on soil, water and plant surfaces. It is not expected to evaporate from soil or water surfaces. Once in the soil, it does not leach. TCDD will build up in aquatic and other organisms. The breakdown of TCDD by microbes is very slow. RISK: Eating high concentrations of TCDD can cause stomach and intestine problems. Contact with eyes and skin can cause irritation, including chloracne. Decreased sperm count and motility was found in men that had been exposed to TCDD either in the womb or from breast milk. Increased levels of thyroid stimulating hormone were reported in newborns exposed to TCDD from the mother's blood. Other high-dose effects reported were female reproductive effects, changes in immune system, developmental dental defects and diabetes. TCDD has been listed as a human carcinogen since January 2001 by NTP. Studies done on groups of people highly exposed to TCDD, show an increase in all cancers. A significant increase was found in lung cancer and non-Hodgkin's lymphoma. (1-6; SRC; 2014)

Pharmacology

2,3,7,8-Tetrachlorodibenzo-p-dioxin which is often referred to simply as dioxin and is the reference for a number of compounds which are similar structurally and have dioxin-like toxicity. A substance extremely toxic to mammals, with a wide variation in sensitivity among species. Longer-term exposure of test mammals to lesser amounts can affect reproduction, cause birth defects, damage the liver and suppress the immune system. Several studies suggest that exposure to TCDD increases the risk of several types of cancer in people. Animal studies have also shown an increased risk of cancer from exposure to TCDD. The WHO and the USA DHHS have determined that TCDD is a human carcinogen. (NCI)

MeSH Pharmacological Classification

Environmental Pollutants

Mechanism of Action

The LD50 value shows a positive log/log correlation with the lipid content of mammals. This is due to the high lipophilicity of the compound which, after entering the body, tends to partition into the lipid fraction, where it is prevented from reaching the target organs (liver, nervous system), and/or receptors. The main toxic effect in all animals is a loss of body weight (wasting syndrome) which is mainly contributed to loss of body fat; thus, animals having greater fat reserves are more resistant. Some similarities in the chemical structure of 2,3,7,8-TCDD and thyroid hormones suggest an influence on the thyroid physiology and thus on lipid metabolism, which would explain the wasting syndrome. ...The mediator of the toxicity of 2,3,7,8-TCDD is via Ah-receptor. Binding to this receptor is a precondition for most of the toxic action of 2,3,7,8-TCDD and related compounds. The ligand-receptor complex interacts in the cell nucleus with certain DNA sequences ('Ah locus' and other gene loci), to cause an increase in mRNA synthesis followed by a dose-related induction of various proteins, especially cytochrome P450-associated monooxygenases. The induction of enzymes is observed after both acute and chronic application of 2,3,7,8-TCDD. The receptor is principally localized in the liver, but is also found in other organs.
The Ah receptor (AhR), a soluble cytosolic protein, mediates most of the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related environmental contaminants. The mechanism of ligand-mediated AhR activation has been, in part, elucidated. The sequence of events following the binding of the AhR/AhR nuclear translocator protein (ARNT) heterodimer to dioxin response elements has yet to be completely understood. The role of coactivator, RIP140, in the modulation of transcriptional activity of AhR/ARNT heterodimer was examined. RIP140 enhanced TCDD-mediated, dioxin response element-driven reporter gene activity in three cell lines. ...These results demonstrate that the AhR recruits coactivators that are capable of enhancing transcription and, thus, the AhR may compete with steroid receptors for a common coactivator pool.
To determine the molecular mechanisms underlying the "cross talk" between the activity of 2,3,7,8-tetra-chlorodibenzo-p-dioxin (TCDD), which binds to arylhydrocarbon receptor (AHR) and estradiol (E2)-liganded estrogen receptor (ER), ...the initial step of estrogen action, ligand binding to ER /was examined/. None of the AHR ligands tested, i.e. TCDD, benzo[a]pyrene, 3,3',4,4',5-pentachlorobiphenyl, beta-naphthoflavone, or alpha-naphthoflavone, bound to ER alpha. ...TCDD inhibited E2-activated reporter gene activity from a consensus /estrogen response element/ (ERE) and from EREs in the pS2, /progesterone receptor/ (PR), and Fos genes in transiently transfected MCF-7 human breast cancer cells. However, this inhibition was not reciprocal since E2 did not inhibit TCDD-stimulated luciferase activity from the CYP1A1 promoter in transiently transfected MCF-7 or human endometrial carcinoma HEC-1A cells.

Vapor Pressure

6.4e-10 mm Hg at 68 °F ; 0.0000000014 mm Hg at 77° F (NTP, 1992)
1.50e-09 mmHg
1.50X10-9 mm Hg at 25 °C
Vapor pressure at 25 °C: negligible
(77°F): 0.000002 mmHg

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1746-01-6

Wikipedia

2,3,7,8-tetrachlorodibenzo-p-dioxin

Biological Half Life

60.26 Days
(14)C-labeled tetrachlorodibenzo-p-dioxin was administered by gavage to guinea pigs. Half-life for elimination was estimated to be between 22 and 43 days.
Rats were given a single oral dose of 1.0 ug of (14)C-2,3,7,8-tetrachlorodibenzo-p-dioxin (14)C-TCDD/kg/day, or repeated oral doses of 0.01, 0.1, or 1.0 ug of (14)C-TCDD/kg/day Monday through Friday for 7 weeks. Following a single oral dose of 1.0 ug of (14)C-TCDD/kg, (14)C activity could be detected only in feces, but not in urine. The half-life of (14)C activity in the body was 31 + or - 6 days ... .
Dioxins are present in milk of dairy cattle following feeding of technical grade pentachlorophenol. A dioxin concentration as high as 85 ug/kg is found in milk after feeding pentachlorophenol for 10 days at 20 mg/kg/day and then for an additional 60 days at 10 mg/kg/day. The elimination half-life of dioxin in milk is approximately 50 days.
After a single oral dose administration of (14C)-TCDD to rats, (14C) was detected in feces but not urine with a body t(1/2) = 31 +/- 6 days.
For more Biological Half-Life (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (10 total), please visit the HSDB record page.

Use Classification

Hazardous Air Pollutants (HAPs)
Health Hazards -> Carcinogens, Teratogens

Methods of Manufacturing

Conventional methods for the laboratory preparation ... involve 2 types of processes: (1) condensation of polychlorophenol, or (2) direct halogenation of parent dibenzo-para-dioxin or monochloro derivative. ... Condensation between a catechol dianion and either an appropriate polychlorobenzene in boiling dimethyl sulfoxide or an appropriate ortho-chloropolychloronitrobenzene /may be done to increase yield/.
Tetrachlorodibenzo-p-dioxin is formed in the distillate /as a by-product during synthesis of 2,4,5-trichlorophenol/ by condensation of 2 molecules of sodium trichlorophenate under influence of highly exothermic decomposition of sodium-2-hydroxyethanol.
TCDD can be formed by the pyrolysis at 500 °C for 5 hr of sodium alpha-(2,4,5-trichlorophenoxy)propionate.
Produced as a by-product during the manufacture of chlorinated phenols ... and phenoxyherbicides, chlorine bleaching of paper pulp and combustion of chlorine-containing waste.
2,3,7,8-Tetrachlorodibenzo-p-dioxin is produced as an unwanted contaminant during the manufacture of chlorobenzenes, chlorophenols and their derivatives such as 2,4,5-trichlorophenoxyacetic acid and 2-(2,4,5-trichlorophenoxy)propionic acid.

General Manufacturing Information

Dow Chem Co supplied most of 2,4,5-T used in defoliation programs during vietnam war in form of cmpd known as agent orange, which contained the contaminant TCDD in amt in excess of 30 ppm.
2,3,7,8-Tetrachlorodibenzodioxin ... has not been detected in products other than 2,4,5-T and fenoprop.
May be produced in the preparation of 2,4,5-trichlorophenol from 1,2,4,5- tetrachlorobenzene and sodium hydroxide
USEPA/OPP Pesticide Code: 600000
For more General Manufacturing Information (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: EPA-EAD 613; Procedure: gas chromatography/mass spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzo-p-dioxin; Matrix: water; Detection Limit: 0.002 ug/L.
Method: EPA-EAD 1613; Procedure: high resolution gas chromatography/high resolution mass spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzo-p-dioxin; Matrix: water, soil, sediment, sludge, and other sample matrices; Detection Limit: 10 picogram/L.
Method: EPA-OAR/OAQPS/EMAEMC OAOPS-23; Procedure: gas chromatography/mass spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzo-p-dioxin; Matrix: air; Detection Limit: 0.5 ug/L.
Method: NOAA-NST 130.30; Procedure: gas chromatography mass spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzo-p-dioxin; Matrix: soils/sediment; Detection Limit: 1 ng/L.
For more Analytic Laboratory Methods (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Method: NOAA-NST 130.31; Procedure: gas chromatography mass spectrometry; Analyte: 2,3,7,8-tetrachlorodibenzo-p-dioxin; Matrix: marine animal tissues; Detection Limit: 4.6 nanogram/g.
Clean-up techniques are described for gas chromatography-mass spectrometric measurement of part per trillion levels of 2,3,7,8-tetrachlorodibenzo-p-dioxin in blood. Sensitivity of 10 part per trillion TCDD was obtained for most types of samples.
... The competition enzyme linked immunosorbtion assay is able to easily detect 0.5 ng of 2,3,7,8-tetrachlorodibenzo-p-dioxin.
An analytical method to measure 2,3,7,8-tetrachlorodibenzo-p-dioxin and other 2,3,7,8-tetrachlorodibenzo-p-dioxin isomers in human serum which uses a highly specific cleanup procedure and high-resolution gas chromatography/high resolution mass spectometry was described. The 2,3,7,8-tetrachlorodibenzo-p-dioxin is quantified by the isotope dilution technique with (13)C12-2,3,7,8-tetrachlorodibenzo-p-dioxin as the internal standard. The 1.25 part per quadrillion limit of detection for 200 g samples is more than adequate for determining 2,3,7,8-tetrachlorodibenzo-p-dioxin concentrations in human serum specimens. The method is modified for analyzing 50 g and 10 g serum samples. Analytical accuracy is demonstrated by the results obtained in analyzing spiked samples. The method is shown to be unaffected by a number of potentially interfering cmpd. For 200 g samples containing 25.8 parts per quadrillion of native 2,3,7,8-tetrachlorodibenzo-p-dioxin, a coefficient of variation of 13.0% was observed (n= 20). For 10 g from a pool fortified with 2,3,7,8-tetrachlorodibenzo-p-dioxin (1.9 parts per trillion, n= 22), a coefficient of variation of 15.5% was observed.
For more Clinical Laboratory Methods (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (7 total), please visit the HSDB record page.

Storage Conditions

... Polychlorinated dibenzo-p-dioxins should be protected from light and kept at 4 °C during transportation and storage.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

In mice, increased incidences in frequency of cleft palates .../were/ noted in combination experiments involving TCDD and other teratogens such as 2,4,5-T, dexamethasone, cyclophosphamide and 6-aminonicotinamide, admin at 'sub-threshold' and 'threshold' doses during days 6-15 of pregnancy. When 30 mg/kg bw 2,4,5-T, which produced no significant increase in incidence of cleft palate compared with that of controls, or half this dose, was combined with 2 ug/kg bw TCDD, potentiating effects were observed. However, 1/10 of TCDD dose (0.2 ug/kg bw) induced no detectable effect with either dose of 2,4,5-T.
Paw edema formation after subplantar injection of carrageenan was enhanced in rats treated with TCDD. It also enhances dextran-induced paw edema, which follows a time course different from that of carrageenan induced edema & is produced by a different mechanism.
The induction of cleft palate in C57BL/6N mice ... was used to look for potential interactions between two polychlorinated biphenyl congeners and TCDD. Both 2,3,4,5,3',4'-hexachlorobiphenyl and 2,4,5,2',4',5'-hexachlorobiphenyl are of relatively low toxic potency, but their biological properties differ. Pregnant mice were treated with TCDD and either hexachlorobiphenyl on gestation days 10 through 13, and the fetuses examined for the presence of cleft palate and renal abnormalities on gestation day 18. At a dose of TCDD which caused a low level of cleft palate, moderate hydronephrosis was observed. No renal or palatal anomalies were detected after 2,4,5,2',4',5'-hexachlorobiphenyl treatment, and the combination of this isomer with TCDD had no effect on the incidence of TCDD induced cleft palate. 2,3,4,5,3',4'-Hexachlorobiphenyl caused mild renal toxicity, but no cleft palate. However, treatment of pregnant mice with a combination of TCDD and 2,3,4,5,3',4'-hexachlorobiphenyl resulted in a 10 fold increase in the incidence of cleft palate.
Administration of 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) to 21 day old female Long Evans rats resulted in a dose dependent decrease in uterine and hepatic estrogen receptor levels. At a dose level of 80 ug/kg 2,3,7,8-TCDD, uterine and hepatic estrogen receptor levels were 54 and 41% of values observed in untreated animals. 2,3,7,8-TCDD also antagonized the estrogenicity of estradiol in the 21 day old rat. For example, administration of estradiol (15 ug/kg) resulted in a 194 and 155% increase in cytosolic and uterine estrogen receptor levels and a 42% increase in uterine wet weight 148 hr after treatment. Pretreatment of the rats with 2,3,7,8-TCDD (80 ug/kg) prior to administration of estradiol (15 ug/kg) completely blocked the estrogenic effects of estradiol. In fact, after cotreatment, the uterine and hepatic estrogen receptor levels were 51 and 54% lower than observed in the controls and the uterine wet weight was 20% lower than in the control animals.
For more Interactions (Complete) data for 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (8 total), please visit the HSDB record page.

Stability Shelf Life

Changed chemically when exposed in isooctane or n-octanol to UV light.
Tetrachlorodibenzo-p-dioxin is stable under ordinary conditions of storage.
2,3,7,8-TCDD is considered relatively stable toward heat, acids, and alkalies.
TCDD can undergo slow photochemical and bacterial degradation. It is degraded... when exposed to UVR. It is stable in water, DMSO, 95% ethanol, and acetone.

Dates

Modify: 2023-08-15
1: Deierlein AL, Rock S, Park S. Persistent Endocrine-Disrupting Chemicals and Fatty Liver Disease. Curr Environ Health Rep. 2017 Dec;4(4):439-449. doi: 10.1007/s40572-017-0166-8. Review. PubMed PMID: 28980219.
2: Docea AO, Vassilopoulou L, Fragou D, Arsene AL, Fenga C, Kovatsi L, Petrakis D, Rakitskii VN, Nosyrev AE, Izotov BN, Golokhvast KS, Zakharenko AM, Vakis A, Tsitsimpikou C, Drakoulis N. CYP polymorphisms and pathological conditions related to chronic exposure to organochlorine pesticides. Toxicol Rep. 2017 May 26;4:335-341. doi: 10.1016/j.toxrep.2017.05.007. eCollection 2017. Review. PubMed PMID: 28959657; PubMed Central PMCID: PMC5615117.
3: Swedish Council on Health Technology Assessment. Occupational Health and Safety -- Chemical Exposure: A Systematic Review and Assessment of the Social, Medical and Ethical Aspects [Internet]. Stockholm: Swedish Council on Health Technology Assessment (SBU); 2017 Mar 28. Available from http://www.ncbi.nlm.nih.gov/books/NBK448041/ PubMed PMID: 28876751.
4: Mossanen M, Kibel AS, Goldman RH. Exploring exposure to Agent Orange and increased mortality due to bladder cancer. Urol Oncol. 2017 Nov;35(11):627-632. doi: 10.1016/j.urolonc.2017.07.030. Epub 2017 Aug 18. Review. PubMed PMID: 28826703.
5: Yao M, Hu T, Wang Y, Du Y, Hu C, Wu R. Polychlorinated biphenyls and its potential role in endometriosis. Environ Pollut. 2017 Oct;229:837-845. doi: 10.1016/j.envpol.2017.06.088. Epub 2017 Jul 31. Review. PubMed PMID: 28774553.
6: Malisch R, Denison MS, Fiedler H, Fürst P, Hoogenboom RLAP, Schaechtele A, Schrenk D, van den Berg M. Do PCDD/PCDF standard solutions used in dioxin analysis pose a risk as potentially acutely toxic to lab personnel? Chemosphere. 2017 Oct;185:489-498. doi: 10.1016/j.chemosphere.2017.07.021. Epub 2017 Jul 5. Review. PubMed PMID: 28715759.
7: Formosa R, Vassallo J. The Complex Biology of the Aryl Hydrocarbon Receptor and Its Role in the Pituitary Gland. Horm Cancer. 2017 Aug;8(4):197-210. doi: 10.1007/s12672-017-0300-y. Epub 2017 Jun 20. Review. PubMed PMID: 28634910.
8: Kolluri SK, Jin UH, Safe S. Role of the aryl hydrocarbon receptor in carcinogenesis and potential as an anti-cancer drug target. Arch Toxicol. 2017 Jul;91(7):2497-2513. doi: 10.1007/s00204-017-1981-2. Epub 2017 May 15. Review. Erratum in: Arch Toxicol. 2017 Sep;91(9):3209. PubMed PMID: 28508231.
9: Shiizaki K, Kawanishi M, Yagi T. Modulation of benzo[a]pyrene-DNA adduct formation by CYP1 inducer and inhibitor. Genes Environ. 2017 Apr 10;39:14. doi: 10.1186/s41021-017-0076-x. eCollection 2017. Review. PubMed PMID: 28405246; PubMed Central PMCID: PMC5385587.
10: Bock KW. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)-mediated deregulation of myeloid and sebaceous gland stem/progenitor cell homeostasis. Arch Toxicol. 2017 Jun;91(6):2295-2301. doi: 10.1007/s00204-017-1965-2. Epub 2017 Apr 6. Review. PubMed PMID: 28386637.
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12: Pilsner JR, Parker M, Sergeyev O, Suvorov A. Spermatogenesis disruption by dioxins: Epigenetic reprograming and windows of susceptibility. Reprod Toxicol. 2017 Apr;69:221-229. doi: 10.1016/j.reprotox.2017.03.002. Epub 2017 Mar 7. Review. PubMed PMID: 28286111.
13: Kawajiri K, Fujii-Kuriyama Y. The aryl hydrocarbon receptor: a multifunctional chemical sensor for host defense and homeostatic maintenance. Exp Anim. 2017 May 3;66(2):75-89. doi: 10.1538/expanim.16-0092. Epub 2016 Dec 15. Review. PubMed PMID: 27980293; PubMed Central PMCID: PMC5411294.
14: Fiorito F, Santamaria R, Irace C, De Martino L, Iovane G. 2,3,7,8-tetrachlorodibenzo-p-dioxin and the viral infection. Environ Res. 2017 Feb;153:27-34. doi: 10.1016/j.envres.2016.11.004. Epub 2016 Nov 22. Review. PubMed PMID: 27883971.
15: Lopez-Echartea E, Macek T, Demnerova K, Uhlik O. Bacterial Biotransformation of Pentachlorophenol and Micropollutants Formed during Its Production Process. Int J Environ Res Public Health. 2016 Nov 17;13(11). pii: E1146. Review. PubMed PMID: 27869691; PubMed Central PMCID: PMC5129356.
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